6-{[(4,6-Dimethyl-1-benzofuran-3-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID is a complex organic compound featuring a benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID typically involves multi-step organic reactions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve large-scale cyclization reactions using transition-metal catalysis .
Chemical Reactions Analysis
6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, especially at the benzofuran ring.
Common reagents include halogens for halogenation reactions and butyl lithium for lithiation reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID involves its interaction with specific molecular targets. The benzofuran ring system is known to interact with various biological pathways, potentially inhibiting microbial growth by disrupting cell wall synthesis .
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives such as:
- Psoralen
- 8-Methoxypsoralen
- Angelicin
These compounds share the benzofuran core structure but differ in their substituents, leading to unique biological activities . 6-[2-(4,6-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]HEXANOIC ACID is unique due to its specific acetamido and hexanoic acid substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C18H23NO4 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H23NO4/c1-12-8-13(2)18-14(11-23-15(18)9-12)10-16(20)19-7-5-3-4-6-17(21)22/h8-9,11H,3-7,10H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
PLMWLAOMKFIIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCCCCC(=O)O)C |
Origin of Product |
United States |
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